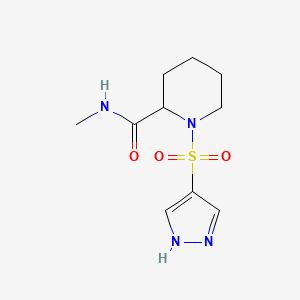
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid, also known as DHI-PA, is a chemical compound with potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is not fully understood. However, research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in gene expression. By inhibiting HDAC activity, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may regulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have various biochemical and physiological effects. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can induce apoptosis in cancer cells, inhibit cell proliferation, and regulate gene expression. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in laboratory experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid. One direction is the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid and its effects on gene expression. Furthermore, the development of more soluble forms of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid may increase its bioavailability and efficacy in lab experiments.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid involves the reaction of 3,4-dihydroisocoumarin with N-Boc-proline in the presence of diisopropylethylamine (DIPEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) at room temperature. The resulting product is then deprotected using trifluoroacetic acid (TFA) to obtain 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have potential applications in scientific research, particularly in the study of cancer and neurodegenerative diseases. Research has shown that 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. Additionally, 2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(13(16)17)14-12(15)11-10-5-3-2-4-9(10)6-7-18-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCPDJFRDSWXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isochromene-1-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)


![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)

![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)